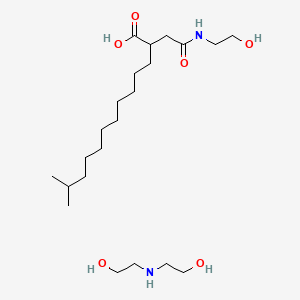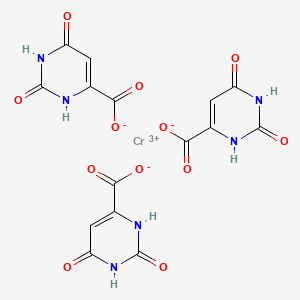
chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate is a coordination compound that features a chromium ion in the +3 oxidation state complexed with 2,4-dioxo-1H-pyrimidine-6-carboxylate ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate typically involves the reaction of chromium(III) salts, such as chromium(III) chloride or chromium(III) nitrate, with 2,4-dioxo-1H-pyrimidine-6-carboxylic acid under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, and the pH is adjusted to facilitate the formation of the complex. The reaction mixture is then heated to promote the coordination of the ligands to the chromium ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The chromium(III) center can be oxidized to chromium(VI) under strong oxidizing conditions.
Reduction: The compound can be reduced back to chromium(II) using suitable reducing agents.
Substitution: Ligand substitution reactions can occur, where the 2,4-dioxo-1H-pyrimidine-6-carboxylate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or zinc amalgam.
Substitution: Various ligands such as amines, phosphines, or other carboxylates can be used under appropriate conditions.
Major Products Formed
Oxidation: Chromium(VI) species such as chromates or dichromates.
Reduction: Chromium(II) complexes.
Substitution: New chromium(III) complexes with different ligands.
Aplicaciones Científicas De Investigación
Chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying metal-protein interactions.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as coatings and nanocomposites.
Mecanismo De Acción
The mechanism of action of chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate involves its interaction with biological molecules or substrates. The chromium(III) center can coordinate with various functional groups, leading to changes in the structure and activity of the target molecules. This coordination can inhibit enzyme activity, disrupt cellular processes, or induce oxidative stress, depending on the specific application.
Comparación Con Compuestos Similares
Chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate can be compared with other chromium(III) complexes, such as:
Chromium(III) acetate: Commonly used in organic synthesis and as a precursor for other chromium compounds.
Chromium(III) chloride: Widely used in industrial processes and as a catalyst.
Chromium(III) picolinate: Known for its use as a dietary supplement for its potential health benefits.
The uniqueness of this compound lies in its specific ligand structure, which imparts distinct chemical and biological properties compared to other chromium(III) complexes.
Propiedades
Número CAS |
94333-35-4 |
|---|---|
Fórmula molecular |
C15H9CrN6O12 |
Peso molecular |
517.26 g/mol |
Nombre IUPAC |
chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate |
InChI |
InChI=1S/3C5H4N2O4.Cr/c3*8-3-1-2(4(9)10)6-5(11)7-3;/h3*1H,(H,9,10)(H2,6,7,8,11);/q;;;+3/p-3 |
Clave InChI |
RHYIFPUBQRHNAF-UHFFFAOYSA-K |
SMILES canónico |
C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Cr+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



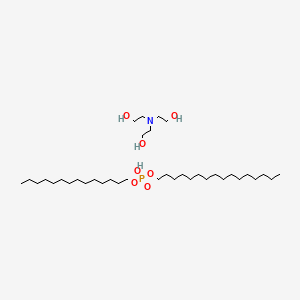
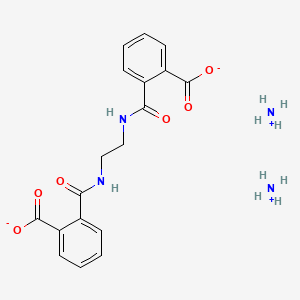

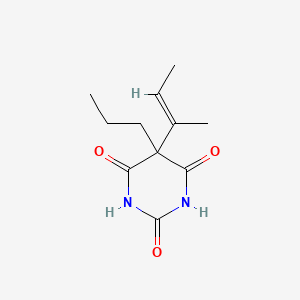

![[(E)-21-methyldocos-8-enyl] 2-methylpropyl hydrogen phosphate](/img/structure/B12712407.png)
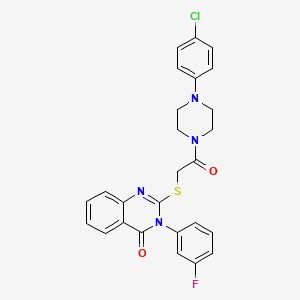
![(E)-but-2-enedioic acid;2-[4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)piperazin-1-yl]-1-(4-fluorophenyl)ethanol](/img/structure/B12712416.png)


![4,4,15,15-Tetraethoxy-9,10-bis[3-(triethoxysilyl)propoxy]-3,8,11,16-tetraoxa-4,15-disilaoctadecane](/img/structure/B12712449.png)

